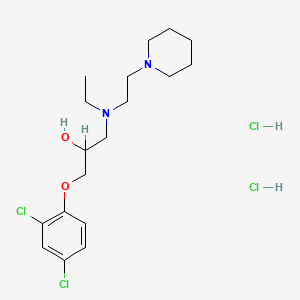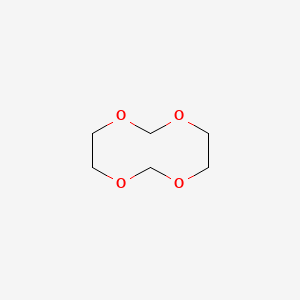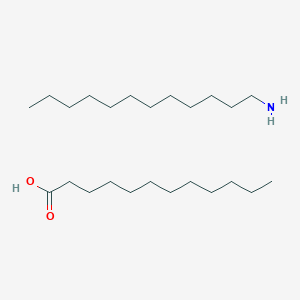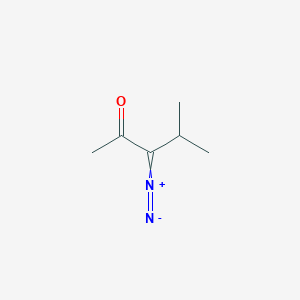
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a piperidinoethyl group, and a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenating agent to form the dichlorophenoxy intermediate.
Alkylation: The dichlorophenoxy intermediate is then alkylated with a suitable alkylating agent to introduce the propanol backbone.
Amination: The alkylated intermediate undergoes amination with ethyl(2-piperidinoethyl)amine to form the final product.
Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would typically involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Utilized in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorophenoxy)-3-(methylamino)-2-propanol
- 1-(2,4-Dichlorophenoxy)-3-(dimethylamino)-2-propanol
Comparison
Compared to similar compounds, 1-(2,4-Dichlorophenoxy)-3-(ethyl(2-piperidinoethyl)amino)-2-propanol dihydrochloride may exhibit unique properties due to the presence of the piperidinoethyl group
Propriétés
Numéro CAS |
22820-33-3 |
|---|---|
Formule moléculaire |
C18H30Cl4N2O2 |
Poids moléculaire |
448.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenoxy)-3-[ethyl(2-piperidin-1-ylethyl)amino]propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C18H28Cl2N2O2.2ClH/c1-2-21(10-11-22-8-4-3-5-9-22)13-16(23)14-24-18-7-6-15(19)12-17(18)20;;/h6-7,12,16,23H,2-5,8-11,13-14H2,1H3;2*1H |
Clé InChI |
LKUKJSNKLQBTBB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN1CCCCC1)CC(COC2=C(C=C(C=C2)Cl)Cl)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)







![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)


![6,8-Dioxabicyclo[3.2.1]oct-1-ylmethanol](/img/structure/B14717275.png)

